Dibenzyl 4-acetylheptanedioate
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Overview
Description
Dibenzyl 4-acetylheptanedioate is an organic compound with the molecular formula C23H26O5 and a molecular weight of 382.45 g/mol It is a derivative of heptanedioic acid, featuring two benzyl groups and an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl 4-acetylheptanedioate typically involves the esterification of 4-acetylheptanedioic acid with benzyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Dibenzyl 4-acetylheptanedioate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 4-acetylheptanedioic acid.
Reduction: Formation of dibenzyl 4-hydroxyheptanedioate.
Substitution: Formation of substituted dibenzyl derivatives.
Scientific Research Applications
Dibenzyl 4-acetylheptanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dibenzyl 4-acetylheptanedioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or alteration of cellular signaling pathways. Detailed studies on its mechanism of action are essential to fully understand its biological and therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
- Dibenzyl succinate
- Dibenzyl malonate
- Dibenzyl oxalate
- Dibenzyl phosphate
Uniqueness
Dibenzyl 4-acetylheptanedioate is unique due to its specific structural features, including the presence of both benzyl and acetyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
6302-51-8 |
---|---|
Molecular Formula |
C23H26O5 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
dibenzyl 4-acetylheptanedioate |
InChI |
InChI=1S/C23H26O5/c1-18(24)21(12-14-22(25)27-16-19-8-4-2-5-9-19)13-15-23(26)28-17-20-10-6-3-7-11-20/h2-11,21H,12-17H2,1H3 |
InChI Key |
DKKNMXWTCOOFCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CCC(=O)OCC1=CC=CC=C1)CCC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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